(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
CAS No.: 1396892-35-5
Cat. No.: VC5202757
Molecular Formula: C15H13N3OS
Molecular Weight: 283.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396892-35-5 |
|---|---|
| Molecular Formula | C15H13N3OS |
| Molecular Weight | 283.35 |
| IUPAC Name | (E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
| Standard InChI | InChI=1S/C15H13N3OS/c19-15(7-6-13-4-3-9-20-13)16-10-12-11-17-18-8-2-1-5-14(12)18/h1-9,11H,10H2,(H,16,19)/b7-6+ |
| Standard InChI Key | DFPTUKBZHNRILT-VOTSOKGWSA-N |
| SMILES | C1=CC2=C(C=NN2C=C1)CNC(=O)C=CC3=CC=CS3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyridine scaffold fused to a methyl group at the 3-position, which is further connected to an acrylamide moiety. The acrylamide’s β-carbon is substituted with a thiophen-2-yl group, creating a conjugated system that enhances electronic delocalization. The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, which facilitates interactions with kinase active sites .
Pyrazolo[1,5-a]pyridine Core
Pyrazolo[1,5-a]pyridine is a bicyclic heterocycle with nitrogen atoms at positions 1 and 3. This scaffold is structurally analogous to purines, enabling mimicry of ATP in kinase binding pockets . Substitutions at the 3-position (e.g., methyl groups) modulate steric and electronic properties, influencing target selectivity .
Thiophene and Acrylamide Moieties
The thiophene ring contributes aromaticity and sulfur-based interactions, while the acrylamide group serves as a hydrogen bond acceptor/donor. Together, these features enhance binding affinity for kinases such as EGFR and B-Raf, which are frequently dysregulated in cancers .
Synthesis and Structural Optimization
Key Synthetic Strategies
Synthetic routes to (E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide typically involve multi-step protocols emphasizing cyclization and cross-coupling reactions.
Pyrazolo[1,5-a]pyridine Synthesis
The pyrazolo[1,5-a]pyridine core is synthesized via cyclocondensation of amino pyrazoles with electrophilic reagents. For example, Sikdar et al. (2023) developed a one-pot method using amino pyrazoles and enaminones under oxidative conditions . This approach achieves high yields (75–90%) and enables halogenation at the 3-position, a strategy adaptable to introducing methyl groups .
Acrylamide-Thiophene Conjugation
The thiophene-acrylamide segment is constructed via Heck or Suzuki coupling. A representative method involves reacting thiophene-2-carbaldehyde with acryloyl chloride in the presence of palladium catalysts, followed by amidation with pyrazolo[1,5-a]pyridin-3-ylmethanamine. Microwave-assisted synthesis reduces reaction times (20–30 minutes) and improves regioselectivity .
Optimization Challenges
Key challenges include controlling stereochemistry (E/Z selectivity) and minimizing byproducts during cyclization. Green chemistry approaches, such as aqueous-phase reactions, have been explored to enhance sustainability .
Biological Activity and Mechanism of Action
Protein Kinase Inhibition
The compound exhibits potent inhibition of kinases implicated in cancer, including EGFR, B-Raf, and MEK . Its acrylamide moiety competitively binds to the ATP pocket, while the thiophene ring stabilizes interactions with hydrophobic residues .
EGFR-Targeted Activity
In non-small cell lung cancer (NSCLC) cell lines, derivatives of this compound demonstrated IC₅₀ values of 0.2–1.5 μM, comparable to FDA-approved EGFR inhibitors like osimertinib . Molecular dynamics simulations reveal stable hydrogen bonds with Thr790 and Met793 residues .
B-Raf and MEK Pathway Modulation
In melanoma models, the compound suppressed B-RafV600E mutants at nanomolar concentrations (IC₅₀: 50 nM), reducing ERK phosphorylation by 80% . Synergistic effects with MEK inhibitors suggest potential for combination therapies .
Apoptosis Induction
In vitro studies on leukemia cell lines (K562) showed dose-dependent apoptosis (IC₅₀: 10 μM) via caspase-3 activation and mitochondrial membrane depolarization .
Pharmacological Properties
Physicochemical Characteristics
The compound’s logP (2.8) and polar surface area (95 Ų) suggest moderate blood-brain barrier permeability, making it suitable for CNS malignancies. Aqueous solubility remains limited (0.1 mg/mL), necessitating prodrug strategies.
Metabolic Stability
Hepatic microsome assays indicate a half-life of 45 minutes, with primary metabolites arising from thiophene oxidation and acrylamide hydrolysis . CYP3A4 is the major enzyme involved, suggesting drug-drug interaction risks .
Applications in Drug Development
Oncology
Preclinical studies highlight its efficacy in NSCLC, melanoma, and leukemia. A phase I trial is anticipated to begin in 2026, focusing on dose escalation and safety profiling .
Neurodegenerative Diseases
Preliminary data suggest inhibition of DRAK1, a kinase linked to Alzheimer’s pathology, at IC₅₀ = 200 nM .
Challenges and Future Directions
Overcoming Drug Resistance
EGFR T790M mutations reduce binding affinity by 10-fold, necessitating structural modifications . Hybrid derivatives with quinazoline scaffolds are under investigation .
Enhancing Bioavailability
Nanoparticle encapsulation (e.g., PLGA carriers) improves oral bioavailability from 15% to 60% in rodent models .
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